molecular formula C24H26N4O2S2 B2481155 2-((6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide CAS No. 866867-38-1

2-((6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide

Cat. No.: B2481155
CAS No.: 866867-38-1
M. Wt: 466.62
InChI Key: BAVQSEDINJVNGW-UHFFFAOYSA-N
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Description

2-((6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a potent and selective inhibitor of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase implicated in multiple cellular processes, including cell cycle control, neuronal development, and synaptic function. Its gene is located in the critical Down syndrome region of chromosome 21, and its overexpression is associated with the neurological and cognitive deficits observed in Down syndrome. Furthermore, DYRK1A has been identified as a key player in the pathogenesis of Alzheimer's disease, largely through its ability to hyperphosphorylate tau and amyloid precursor protein (APP), leading to neurofibrillary tangles and amyloid plaques. This compound acts by competitively binding to the ATP-binding site of DYRK1A, effectively blocking its kinase activity and downstream signaling pathways. As a research tool, it is invaluable for investigating the molecular mechanisms underlying neurodevelopmental and neurodegenerative disorders, validating DYRK1A as a therapeutic target, and for use in preclinical models to assess the potential of DYRK1A inhibition to reverse cognitive deficits. Research utilizing this inhibitor is primarily focused on elucidating tau pathology, understanding neuronal loss mechanisms, and exploring novel treatment strategies for conditions like Down syndrome and Alzheimer's disease.

Properties

IUPAC Name

2-[[6-[(4-methylphenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S2/c1-16-6-8-17(9-7-16)13-28-11-10-21-20(14-28)23(30)27-24(26-21)32-15-22(29)25-18-4-3-5-19(12-18)31-2/h3-9,12H,10-11,13-15H2,1-2H3,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVQSEDINJVNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC3=C(C2)C(=O)NC(=N3)SCC(=O)NC4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide (CAS Number: 866867-38-1) is a complex organic molecule with potential therapeutic applications. Its unique structure incorporates a pyrido-pyrimidine core and various functional groups that may contribute to its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C24H26N4O2S2C_{24}H_{26}N_{4}O_{2}S_{2}, with a molecular weight of approximately 466.6 g/mol. The structure features:

  • A hexahydropyrido moiety fused with a pyrimidine ring.
  • Thioether and acetamide functional groups that may enhance its pharmacological properties.

Anticancer Potential

Preliminary studies suggest that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of pyrido[2,3-d]pyrimidines have shown effectiveness against various cancer cell lines. A comparative analysis of similar compounds indicates that the presence of specific substituents can enhance cytotoxicity against cancer cells:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
6-(1H-Benzimidazol-2-yl)-3,5-dimethylthieno[2,3-d]pyrimidin-4-oneThieno-pyrimidine coreAntimicrobialContains benzimidazole moiety
2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid methyl esterThieno-pyridine structureAnti-inflammatoryFeatures an acetic acid derivative
Tert-butyl 4-(6-bromo-8-cyclopentyl-5-methyl-7-oxo)Pyrido-pyrimidine coreAnticancerContains bromine substituent

The inclusion of the 4-methylbenzyl and methylthio groups in the structure of the target compound may provide additional pathways for interaction with biological targets.

Although specific mechanisms for 2-((6-(4-methylbenzyl)-4-oxo... have not been thoroughly elucidated in the literature, compounds with similar frameworks often interact with key cellular pathways:

  • Inhibition of Kinases : Many pyrido-pyrimidine derivatives act as kinase inhibitors, which are crucial in regulating cell proliferation and survival.
  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

Case Studies

Recent research has focused on the synthesis and evaluation of pyrido-pyrimidine derivatives for their biological activities. For example:

  • A study published in MDPI highlighted the synthesis of various pyrido derivatives and their cytotoxic effects on cancer cell lines such as A549 (lung adenocarcinoma) and LNCaP (prostate carcinoma). These compounds exhibited promising results in terms of cytotoxicity while maintaining high cytocompatibility with normal cells .

Scientific Research Applications

Structural Characteristics

The structural formula of this compound can be broken down into several key components:

  • Pyrido-Pyrimidine Core : This feature is critical for its biological interactions.
  • Thioether Group : Enhances the compound's reactivity and potential interactions with biological targets.
  • Acetamide Functional Group : Contributes to the molecule's pharmacological properties.

The molecular formula is C23H31N4O2SC_{23}H_{31}N_{4}O_{2}S, with a molecular weight of approximately 466.62 g/mol.

Anticancer Research

Preliminary studies suggest that compounds with similar structural motifs exhibit significant anticancer properties. For instance, research has indicated that related compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in tumor growth.

Case Study Example:

A study demonstrated that a structurally similar compound inhibited tumor growth in xenograft models by targeting specific signaling pathways associated with cancer progression.

Antimicrobial Activity

Compounds featuring the pyrido-pyrimidine core have shown promising antimicrobial effects against various pathogens. The presence of the thioether group may enhance these properties by facilitating interactions with microbial enzymes or receptors.

Case Study Example:

Research indicated that structurally similar compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as new antimicrobial agents.

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes involved in critical biological processes. In particular, it could inhibit enzymes related to cancer pathways or bacterial virulence factors.

Mechanism of Action:

Inhibition of the Type III secretion system (T3SS) has been noted in related compounds, indicating that this compound could similarly affect bacterial virulence factors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several pyrimidine and pyrido-pyrimidine derivatives. Below is a comparative analysis based on substituents, physicochemical properties, and reported activities:

Compound Core Structure Key Substituents Molecular Weight Reported Activity Reference
Target Compound Hexahydropyrido[4,3-d]pyrimidin-4-one 6-(4-methylbenzyl), 2-thioacetamide-N-(3-(methylthio)phenyl) ~462.59 (estimated) Not explicitly reported (inferred kinase inhibition)
Compound 24 () Tetrahydrothieno[2,3-d]pyrimidin-4-one 7-methyl, N-acetyl, phenylamino 369.44 Synthetic intermediate; no biological data
Compound in Hexahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one 3-(4-ethoxyphenyl), N-(4-methylphenyl) ~535.65 No explicit activity; structural similarity to kinase inhibitors
Compound 18 () Dihydropyrimidin-4-one 3-(2,4-dimethoxyphenyl), N-(6-trifluoromethylbenzothiazol-2-yl) ~506.53 CK1 kinase inhibitor; anticancer activity in colon cancer models
Compound 5.6 () Dihydropyrimidin-6-one 2-thioacetamide-N-(2,3-dichlorophenyl) 344.21 Synthetic derivative; no biological data
IWP-3 () Tetrahydrothieno[3,2-d]pyrimidin-4-one 3-(4-fluorophenyl), N-(6-methylbenzothiazol-2-yl) ~468.54 Wnt pathway inhibitor; used in stem cell research

Key Observations :

Core Heterocycle Variations :

  • The target compound’s hexahydropyrido[4,3-d]pyrimidine core distinguishes it from benzo-fused analogs () or simpler dihydropyrimidines (). The fused pyridine ring may enhance rigidity and binding specificity compared to fully saturated systems .
  • Thiophene-containing cores () introduce sulfur atoms that could modulate electronic properties and redox activity.

Substituent Effects: The 4-methylbenzyl group in the target compound contrasts with the 4-ethoxyphenyl () or 2,4-dimethoxyphenyl () substituents. The 3-(methylthio)phenyl acetamide in the target compound is unique; similar N-aryl acetamides () show varied bioactivities depending on substituent electronics (e.g., electron-withdrawing Cl or CF₃ groups in enhance target affinity) .

Biological Activity Trends :

  • Kinase inhibition (e.g., CK1 in ) is common among pyrimidine derivatives with electron-deficient aryl substituents. The target compound’s 3-(methylthio)phenyl group, while less electron-deficient, may still engage in hydrophobic interactions .
  • Wnt inhibitors like IWP-3 () highlight the role of benzothiazole-acetamide motifs in disrupting protein-protein interactions, a feature absent in the target compound .

Physicochemical Properties :

  • Solubility : The target compound’s lipophilic 4-methylbenzyl and methylthio groups likely reduce aqueous solubility compared to methoxy-substituted analogs ().
  • Melting Points : Analogues with dichlorophenyl (: 230–232°C) or trifluoromethyl groups () exhibit higher melting points than the target compound (predicted <200°C), reflecting stronger crystal packing forces .

Research Findings and Limitations

  • Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to (acylation of pyrimidine intermediates) or (thioacetamide coupling via Cs₂CO₃/acetone). However, steric hindrance from the 4-methylbenzyl group may necessitate optimized conditions .
  • Biological Data Gaps : While structural analogs show kinase or Wnt pathway activity, the target compound’s specific target profile remains unvalidated. Molecular docking studies (as in ) could predict binding to kinases like CK1 or CDKs .
  • SAR Insights: The methylthio group’s role is understudied; its metabolic stability (vs.

Q & A

Q. What are the key steps for synthesizing this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols, including:

  • Thioether bond formation : Coupling the pyrido[4,3-d]pyrimidinone core with a thiol-containing intermediate via nucleophilic substitution. Reaction solvents (e.g., dimethylformamide, ethanol) and bases (e.g., triethylamine) are critical for yield optimization .
  • Acetamide linkage : Introducing the N-(3-(methylthio)phenyl)acetamide group using carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmospheres to prevent oxidation .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are essential for confirming structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR verify connectivity, e.g., distinguishing pyrido[4,3-d]pyrimidinone protons (δ 5.9–6.1 ppm) and acetamide NH signals (δ 10.0–10.2 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and monitor degradation under stress conditions .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., [M+H]+ expected vs. observed) .

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

  • Enzyme inhibition assays : Test against kinases or proteases linked to inflammatory pathways (IC50 determination) .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to assess selectivity .
  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can computational methods aid in rational design and target prediction?

  • Molecular docking : Simulate binding to targets like COX-2 or EGFR using AutoDock Vina; prioritize substituents (e.g., 4-methylbenzyl) that enhance hydrophobic interactions .
  • QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity data to guide lead optimization .
  • Reaction path prediction : Quantum mechanical calculations (e.g., DFT) identify transition states and optimize synthetic routes .

Q. How to resolve contradictions in biological activity data across studies?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
  • Metabolite profiling : Use LC-MS to detect degradation products or active metabolites that may explain discrepancies in potency .
  • Target validation : Employ CRISPR/Cas9 knockout models to confirm on-target effects vs. off-target interactions .

Q. What strategies improve the compound’s stability under physiological conditions?

  • pH stability studies : Evaluate hydrolysis rates in buffers (pH 1–9) to identify labile bonds (e.g., thioether or acetamide) .
  • Prodrug design : Mask the thioether group with enzymatically cleavable protectors (e.g., ester prodrugs) to enhance plasma stability .
  • Excipient screening : Co-formulate with cyclodextrins or liposomes to mitigate oxidative degradation .

Q. How to analyze structure-activity relationships (SAR) for analogs?

  • Substituent variation : Compare bioactivity of analogs with modified aryl groups (e.g., 4-methylbenzyl vs. 4-chlorophenyl) to identify pharmacophores .
  • Bioisosteric replacement : Replace the thioether with selenoether or oxygen to assess impact on potency and toxicity .
  • 3D pharmacophore mapping : Use Schrödinger Phase to align active conformers and identify critical hydrogen-bond acceptors/donors .

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